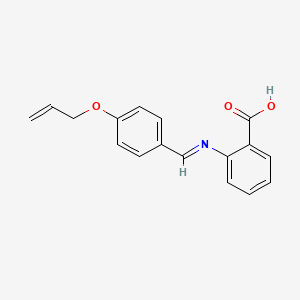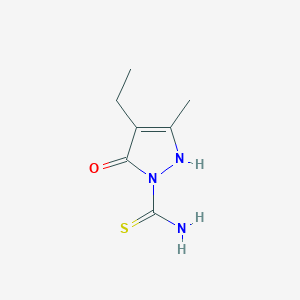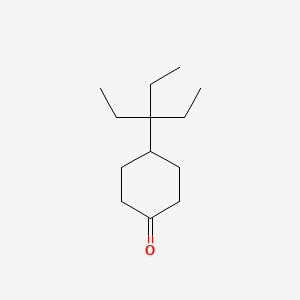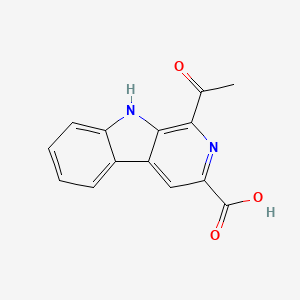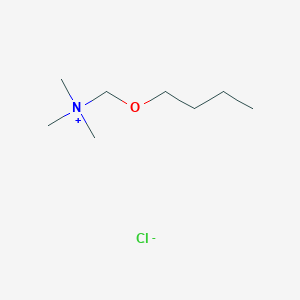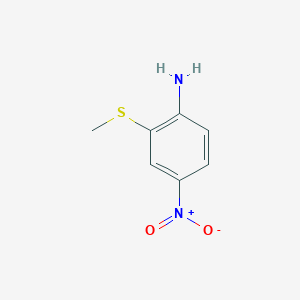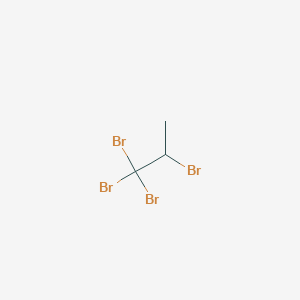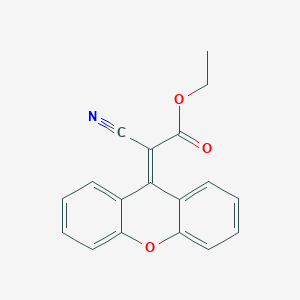
Ethyl cyano(9H-xanthen-9-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyano(9H-xanthen-9-ylidene)acetate is an organic compound that features a xanthene core structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The xanthene core is a tricyclic aromatic system that provides the compound with significant stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cyano(9H-xanthen-9-ylidene)acetate can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which is then reacted with 9H-xanthene-9-one under basic conditions to form the desired compound.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid, to produce ethyl cyanoacetate.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst to produce ethyl cyanoacetate, which is subsequently reacted with 9H-xanthene-9-one.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures high-quality production.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano(9H-xanthen-9-ylidene)acetate undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in Knoevenagel condensation reactions with aldehydes and ketones to form substituted alkenes.
Michael Addition: The acidic methylene group in the compound allows it to undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.
Substitution Reactions: The nitrile and ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves the use of a base such as piperidine or pyridine in an organic solvent like ethanol or methanol.
Michael Addition: Requires a base such as sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and amines, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Knoevenagel Condensation: Substituted alkenes with extended conjugation.
Michael Addition: β-substituted carbonyl compounds.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl cyano(9H-xanthen-9-ylidene)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl cyano(9H-xanthen-9-ylidene)acetate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Ethyl cyano(9H-xanthen-9-ylidene)acetate can be compared with other xanthene derivatives:
Xanthone: The parent compound of the xanthene family, known for its wide range of biological activities.
9H-xanthen-9-one: A simpler xanthene derivative used as a precursor in the synthesis of more complex compounds.
Ethyl cyanoacetate: A related compound with similar reactivity but lacking the xanthene core, making it less versatile in certain applications.
This compound stands out due to its unique combination of the xanthene core and reactive functional groups, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
65714-65-0 |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
ethyl 2-cyano-2-xanthen-9-ylideneacetate |
InChI |
InChI=1S/C18H13NO3/c1-2-21-18(20)14(11-19)17-12-7-3-5-9-15(12)22-16-10-6-4-8-13(16)17/h3-10H,2H2,1H3 |
InChI Key |
RMABXBDSIGBEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2OC3=CC=CC=C31)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)
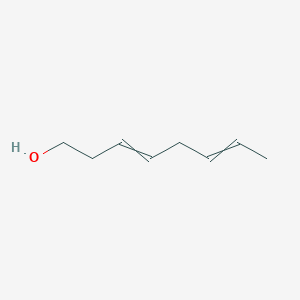

![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)

